molecular formula C15H20N4O B6430444 4-{5-cyclopropanecarbonyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-6-methylpyrimidine CAS No. 2197734-62-4

4-{5-cyclopropanecarbonyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-6-methylpyrimidine

Cat. No.: B6430444
CAS No.: 2197734-62-4
M. Wt: 272.35 g/mol
InChI Key: JNMNNLNFRKACBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{5-cyclopropanecarbonyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-6-methylpyrimidine is a complex organic compound featuring a pyrimidine ring substituted with a cyclopropanecarbonyl group and an octahydropyrrolo[3,4-c]pyrrol moiety

Preparation Methods

The synthesis of 4-{5-cyclopropanecarbonyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-6-methylpyrimidine involves multiple steps, typically starting with the formation of the octahydropyrrolo[3,4-c]pyrrol core. This can be achieved through the thermolysis of N-phthalimidoaziridines derived from 5-alkenyl-1,2,4-oxadiazoles . The cyclopropanecarbonyl group is then introduced via a cyclization reaction, followed by the attachment of the pyrimidine ring through a series of condensation reactions. Industrial production methods may involve optimizing these steps for higher yields and purity, often utilizing advanced catalytic systems and controlled reaction conditions.

Chemical Reactions Analysis

4-{5-cyclopropanecarbonyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-6-methylpyrimidine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, where halogenated derivatives can be replaced by nucleophiles such as amines or thiols under appropriate conditions.

Scientific Research Applications

4-{5-cyclopropanecarbonyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-6-methylpyrimidine has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.

    Biology: This compound can be used as a probe to study biological processes, particularly those involving pyrimidine metabolism.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-{5-cyclopropanecarbonyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-6-methylpyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar compounds to 4-{5-cyclopropanecarbonyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-6-methylpyrimidine include other pyrrolopyrazine derivatives, which also exhibit a range of biological activities These compounds share structural similarities but differ in their specific substituents and functional groups, leading to variations in their chemical and biological properties

Properties

IUPAC Name

cyclopropyl-[2-(6-methylpyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O/c1-10-4-14(17-9-16-10)18-5-12-7-19(8-13(12)6-18)15(20)11-2-3-11/h4,9,11-13H,2-3,5-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNMNNLNFRKACBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=N1)N2CC3CN(CC3C2)C(=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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